An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 7-Dehydroxy Buprenorphine
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 7-Dehydroxy Buprenorphine
Abstract
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 7-dehydroxy buprenorphine, a significant impurity and derivative of the potent opioid analgesic, buprenorphine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of this compound for purposes of impurity profiling, analytical method development, and quality control in the pharmaceutical industry. The guide delves into the structural features, physicochemical parameters, and analytical considerations for 7-dehydroxy buprenorphine, offering field-proven insights and methodologies.
Introduction
Buprenorphine is a semi-synthetic opioid derived from thebaine that is widely used for the management of moderate to severe pain and as a substitution therapy for opioid use disorder.[1] As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis of buprenorphine or through its degradation, various related substances or impurities can be formed.[1] One such critical impurity is 7-dehydroxy buprenorphine, also known by its European Pharmacopoeia designation, Buprenorphine Impurity F.[2][3]
The presence of impurities in a drug substance can impact its quality, safety, and efficacy. Therefore, a thorough understanding of the chemical and physical properties of these impurities is paramount for their identification, quantification, and control. This guide focuses specifically on 7-dehydroxy buprenorphine, providing a detailed analysis of its chemical structure and a summary of its known and predicted physicochemical properties.
Chemical Structure and Identification
The chemical structure of 7-dehydroxy buprenorphine is closely related to that of its parent compound, buprenorphine. The key distinguishing feature is the absence of the hydroxyl group at the 7-position of the morphinan ring system.
Structural Formula
Figure 1: Chemical Structure of 7-Dehydroxy Buprenorphine
Caption: 2D representation of 7-dehydroxy buprenorphine.
Chemical Identifiers
A comprehensive identification of a chemical substance relies on a set of standardized identifiers.
| Identifier | Value | Source |
| IUPAC Name | (1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(3,3-dimethylbut-1-en-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | PubChem[4] |
| CAS Number | 97203-04-8 | Aquigen Bio Sciences[2] |
| Molecular Formula | C29H39NO3 | SynZeal[5] |
| Molecular Weight | 449.6 g/mol | Aquigen Bio Sciences[2] |
| InChI | InChI=1S/C29H39NO3/c1-17(26(2,3)4)20-15-27-10-11-29(20,32-5)25-28(27)12-13-30(16-18-6-7-18)22(27)14-19-8-9-21(31)24(33-25)23(19)28/h8-9,18,20,22,25,31H,1,6-7,10-16H2,2-5H3/t20-,22-,25-,27-,28+,29-/m1/s1 | PubChem[4] |
| InChIKey | LONIMXCUBDTSNU-MHZLKSCOSA-N | PubChem[4] |
| SMILES | CC(C)(C)C(=C)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC | PubChem[4] |
| Synonyms | Buprenorphine Impurity F, (5α,7α)-17-(Cyclopropylmethyl)-7-(2,2-dimethyl-1-methylenepropyl)-4,5-epoxy-18,19-dihydro-6-methoxy-6,14-ethenomorphinan-3-ol | LGC Standards[3] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and formulation characteristics. While experimental data for 7-dehydroxy buprenorphine is scarce in the public domain, we can infer some properties based on its structure and available computed data, alongside a comparison with the well-characterized parent compound, buprenorphine.
Summary of Physicochemical Parameters
| Property | Value (7-Dehydroxy Buprenorphine) | Value (Buprenorphine) | Comments |
| pKa | Not experimentally determined. Predicted to be similar to buprenorphine's basic pKa. | 8.5 and 10.0[6] | The basic nitrogen of the morphinan scaffold is the primary determinant of the basic pKa. The absence of the distant 7-hydroxyl group is expected to have a minimal impact. |
| logP (Octanol-Water Partition Coefficient) | 6.3 (XLogP3, computed)[4] | 4.98 (experimental) | The removal of a hydroxyl group increases lipophilicity, which is consistent with the higher computed logP value for the 7-dehydroxy derivative. |
| Aqueous Solubility | Not experimentally determined. Predicted to be lower than buprenorphine. | "Very slightly soluble in water"[6] | The increased lipophilicity (higher logP) suggests that 7-dehydroxy buprenorphine will have lower aqueous solubility compared to buprenorphine. |
| Melting Point | Not experimentally determined. | ~217 °C[6] | The melting point will be influenced by crystal lattice energy, and the absence of the hydroxyl group could affect intermolecular hydrogen bonding, potentially altering the melting point. |
Discussion of Key Physicochemical Properties
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pKa: The pKa values of a molecule dictate its ionization state at different pH values, which in turn influences its solubility, permeability, and binding to biological targets. Buprenorphine has two pKa values, corresponding to its phenolic hydroxyl group and the tertiary amine.[6] For 7-dehydroxy buprenorphine, the basic pKa associated with the tertiary amine is expected to be very similar to that of buprenorphine, as the structural modification is remote from this functional group.
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Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution characteristics. The removal of a polar hydroxyl group from the buprenorphine structure significantly increases the lipophilicity of 7-dehydroxy buprenorphine, as indicated by its higher computed XLogP3 value.[4] This increased lipophilicity may lead to altered membrane permeability and tissue distribution compared to the parent drug.
-
Aqueous Solubility: Solubility is a crucial factor for drug formulation and bioavailability. The increased lipophilicity of 7-dehydroxy buprenorphine suggests that it will be less soluble in aqueous media than buprenorphine. This has important implications for its behavior in physiological fluids and for the development of analytical methods.
Synthesis and Formation
Plausible Synthetic Pathway
A plausible synthetic route to 7-dehydroxy buprenorphine could involve modifications of the established synthesis of buprenorphine from thebaine or oripavine.[8] The key would be to introduce the deoxygenation at the 7-position. This could potentially be achieved through catalytic hydrogenation or other reductive methods at a suitable intermediate stage where the 7-hydroxyl group is present or can be introduced and subsequently removed.
Caption: Conceptual synthetic pathway to 7-dehydroxy buprenorphine.
Formation as an Impurity
7-Dehydroxy buprenorphine can be formed during the manufacturing process of buprenorphine, potentially as a byproduct of incomplete reactions or side reactions. It could also arise from the degradation of buprenorphine under certain conditions, although oxidative degradation pathways are more commonly reported.[9] Forced degradation studies on buprenorphine, which involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products like 7-dehydroxy buprenorphine.
Analytical Methodologies
The detection and quantification of 7-dehydroxy buprenorphine as an impurity in buprenorphine drug substances and products require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the techniques of choice.
Chromatographic Separation
A typical reversed-phase HPLC method for the analysis of buprenorphine and its impurities would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The method would be optimized to achieve baseline separation of 7-dehydroxy buprenorphine from buprenorphine and other known impurities.
Example Experimental Protocol: HPLC Method for Impurity Profiling
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Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm or MS detection in positive ion mode.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the buprenorphine sample in the mobile phase to a concentration of approximately 1 mg/mL.
Causality behind Experimental Choices:
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Reversed-Phase HPLC: This is the most common and effective technique for separating moderately polar to nonpolar compounds like buprenorphine and its impurities.
-
C18 Column: Provides good retention and selectivity for this class of compounds.
-
Acidified Mobile Phase: The use of formic acid improves peak shape and ionization efficiency for mass spectrometry.
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Gradient Elution: Necessary to elute all compounds of interest with good resolution and within a reasonable run time, given the range of polarities of the potential impurities.
Caption: Workflow for the analytical determination of 7-dehydroxy buprenorphine.
Conclusion
7-Dehydroxy buprenorphine is a critical impurity of buprenorphine that requires careful monitoring and control. Its chemical structure, lacking the 7-hydroxyl group, results in increased lipophilicity compared to the parent compound. While experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information and scientific principles. The analytical methodologies described herein offer a robust framework for the identification and quantification of this impurity, ensuring the quality and safety of buprenorphine-containing pharmaceuticals. Further research into the experimental determination of its physicochemical properties and a definitive synthetic pathway would be of significant value to the scientific community.
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